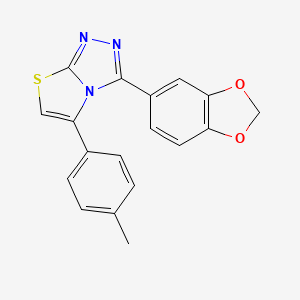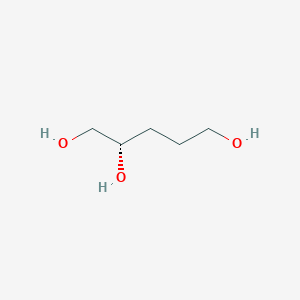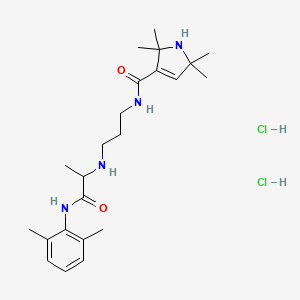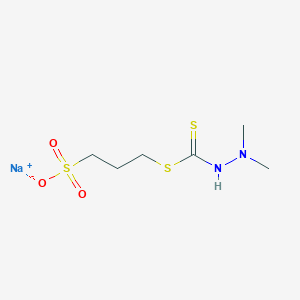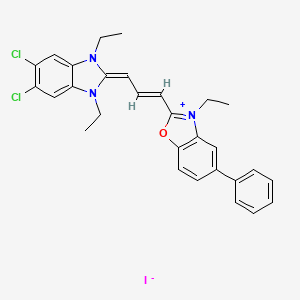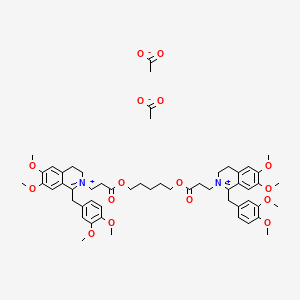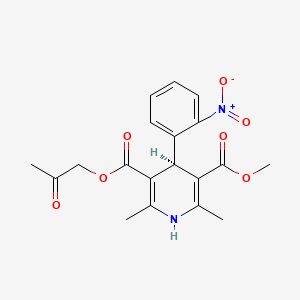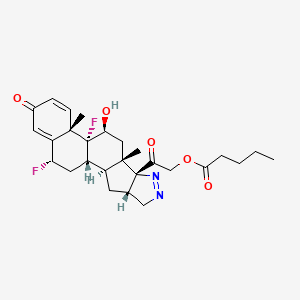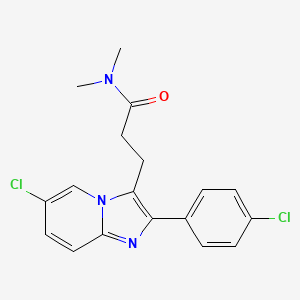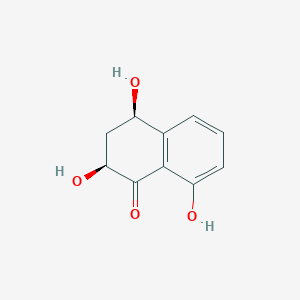
2,4,8-Trihydroxy-1-tetralone, cis-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,8-Trihydroxy-1-tetralone, cis-(+)- is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.184 g/mol . It is a tetralone derivative characterized by the presence of three hydroxyl groups at positions 2, 4, and 8 on the tetralone ring . This compound exhibits optical activity due to its defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- typically involves the hydroxylation of 1-tetralone derivatives under controlled conditions . The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent like acetone or dichloromethane . The reaction is carried out at low temperatures to ensure the selective formation of the desired hydroxylated product .
Industrial Production Methods
Industrial production of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- may involve large-scale hydroxylation processes using continuous flow reactors . These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product . The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4,8-Trihydroxy-1-tetralone, cis-(+)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetralone derivatives.
Substitution: Halogenated or alkylated tetralone derivatives.
Scientific Research Applications
2,4,8-Trihydroxy-1-tetralone, cis-(+)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the tetralone ring can form hydrogen bonds with biological molecules, influencing their structure and function . This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
2,4,8-Trihydroxy-1-tetralone, cis-(+)- can be compared with other similar compounds such as:
2,4,8-Trihydroxy-1-tetralone, cis-(-)-: Similar structure but different optical activity.
2,4,8-Trihydroxy-1-tetralone, racemic: A mixture of both cis-(+)- and cis-(-)- forms.
2,4,8-Trihydroxy-1-tetralone, trans-(+)-: Different stereochemistry compared to the cis form.
The uniqueness of 2,4,8-Trihydroxy-1-tetralone, cis-(+)- lies in its specific stereochemistry, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
524002-48-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2S,4R)-2,4,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-3,7-8,11-13H,4H2/t7-,8+/m1/s1 |
InChI Key |
FHAMKLIXDLEUPK-SFYZADRCSA-N |
Isomeric SMILES |
C1[C@H](C2=C(C(=CC=C2)O)C(=O)[C@H]1O)O |
Canonical SMILES |
C1C(C2=C(C(=CC=C2)O)C(=O)C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



